Exo1 - 461681-88-9

Exo1

Catalog Number: EVT-254123
CAS Number: 461681-88-9
Molecular Formula: C15H12FNO3
Molecular Weight: 273.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

While Methyl 2-[(4-fluorobenzoyl)amino]benzoate itself lacks dedicated research, similar compounds like Methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoate have been synthesized and studied for their potential in drug design []. This suggests a possible application of Methyl 2-[(4-fluorobenzoyl)amino]benzoate in pharmaceutical research.

1. Methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoate []

  • Compound Description: This compound is a substituted methyl benzoate derivative synthesized via a multicomponent reaction involving substituted benzaldehydes, anthranilic acid, and cyclohexyl isocyanide. Research suggests its potential utility in drug design. []

2. Methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate []

  • Compound Description: This compound is a phenylindolizine-based drug demonstrating inhibitory activity against Mycobacterium tuberculosis. Structural analysis reveals a significant role of C—H⋯O, C—H⋯F, and C—H⋯π interactions in its crystal structure formation. []

3. Methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate []

  • Compound Description: This compound exhibits a V-shaped conformation stabilized by intra- and intermolecular hydrogen bonding. The crystal structure is further characterized by R22(14) loops generated through C—H⋯O interactions. []

4. Methyl 2-amino-3-bromobenzoate []

  • Compound Description: Identified as a potent Lactoperoxidase (LPO) enzyme inhibitor (Ki = 0.033 ± 0.004 μM), this methyl benzoate derivative interacts with the LPO binding cavity through hydrogen bonding with residues Asp108, Ala114, and His351. []

5. Methyl 2‐(4‐methoxy­pyrimidin‐2‐yl­carbamoyl­sulfamoyl)­benzoate []

  • Compound Description: Characterized by a V-shaped conformation, this compound contains a urea group, a pyrimidine ring, and a sulfur atom in its basal plane. It forms dimers through intermolecular N—H⋯N hydrogen bonds and exhibits crystal structure stabilization through π–π interactions. []

6. Methyl 4‐amino‐2‐bromo benzoate []

  • Compound Description: This methyl benzoate derivative exhibits potent Paraoxonase 1 (PON1) enzyme inhibitory activity (KI = 25.10 ± 4.73 μM), potentially impacting the metabolism of various compounds, including drugs and insecticides. []

7. Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) []

  • Compound Description: Identified as a potent tubulin polymerization inhibitor, this indenopyrazole derivative exhibits promising antiproliferative activity against human cancer cell lines without significant antimicrobial or antimalarial activity at lower concentrations (100 nM). []
Overview

Exonuclease 1 is an essential enzyme in humans, encoded by the EXO1 gene, which plays a critical role in various DNA metabolic processes. It is a member of the Rad2/XPG family of metallonucleases and is involved in DNA repair, replication, and antibody diversification. This enzyme exhibits both 5' to 3' exonuclease activity and RNase activity, which allows it to cleave RNA on DNA/RNA hybrids. Exonuclease 1 is evolutionarily conserved and has been studied extensively across different organisms, including yeast and mammals .

Source and Classification

Exonuclease 1 is classified as a nuclease, specifically a 5' to 3' exonuclease. It is found in various organisms, with notable studies conducted in Saccharomyces cerevisiae (budding yeast) and mammals. The enzyme's activity is crucial for maintaining genomic stability through its functions in DNA mismatch repair and homologous recombination .

Synthesis Analysis

Methods

Exonuclease 1 can be synthesized using recombinant DNA technology. The EXO1 gene is cloned into an expression vector that allows for the production of the enzyme in bacterial or mammalian cell systems. Following expression, the enzyme can be purified using techniques such as affinity chromatography or ion-exchange chromatography.

Technical Details

The purification process typically involves:

  • Cell lysis: Breaking open cells to release the protein.
  • Chromatography: Using specific binding properties of Exonuclease 1 to isolate it from other cellular proteins.
  • Characterization: Techniques like SDS-PAGE are used to confirm the purity and molecular weight of the isolated enzyme .
Molecular Structure Analysis

Structure

Exonuclease 1 has a complex three-dimensional structure that facilitates its enzymatic functions. The structure includes several key domains that contribute to its nuclease activity. Notably, it possesses a catalytic core that is essential for its exonuclease function.

Data

Crystallographic studies have provided insights into the active site configuration and substrate binding mechanisms of Exonuclease 1. The enzyme operates through a mechanism that involves the recognition of mismatched bases during DNA repair processes .

Chemical Reactions Analysis

Reactions

Exonuclease 1 participates in several key chemical reactions:

  • DNA Repair: It removes mismatched nucleotides during DNA mismatch repair.
  • Double-Strand Break Repair: It processes DNA ends during homologous recombination.

Technical Details

The enzymatic activity of Exonuclease 1 can be measured using various assays that monitor nucleotide hydrolysis rates. These assays often involve labeled substrates that allow for quantification of enzymatic activity under different conditions .

Mechanism of Action

Process

Exonuclease 1 functions primarily by recognizing and excising mismatched nucleotides from DNA strands. During DNA mismatch repair, it binds to the mismatch site and progressively degrades the strand containing the error.

Data

Research indicates that Exonuclease 1 interacts with several other proteins involved in DNA repair, including MSH2 and MLH1, which are critical for coordinating repair processes . Its dual role as both a catalyst and a structural scaffold enhances its effectiveness in maintaining genomic integrity.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 70 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications.

Chemical Properties

  • Enzymatic Activity: Exhibits both exonuclease and RNase activities.
  • Stability: Sensitive to changes in pH and temperature; optimal conditions typically range around pH 7.5 to 8.5.

Relevant analyses show that Exonuclease 1's activity can be influenced by various factors, including metal ion concentrations (such as magnesium), which are essential for its enzymatic function .

Applications

Exonuclease 1 has numerous scientific applications:

  • Molecular Biology: Used in cloning procedures to ensure accurate DNA manipulation by removing unwanted nucleotides.
  • Cancer Research: Its role in DNA repair pathways makes it a target for understanding cancer susceptibility and developing therapeutic strategies.
  • Genetic Studies: Employed in studies investigating genetic diversity during meiosis, particularly in germ cells .
Molecular Mechanisms of EXO1 in DNA Metabolism

Enzymatic Activities of EXO1

EXO1 possesses three principal enzymatic activities critical for DNA metabolism:

5’→3’ Exonuclease Activity in DNA Repair

EXO1 exhibits processive 5’→3’ exonuclease activity on double-stranded DNA (dsDNA), efficiently degrading one strand to generate single-stranded DNA (ssDNA) intermediates. This activity is indispensable for multiple DNA repair pathways:

  • Mismatch Repair (MMR): EXO1 excises the error-containing DNA strand downstream of the MutLα (MLH1-PMS2) endonucleolytic incision, enabling error-free resynthesis. Though EXO1-independent MMR pathways exist, EXO1 significantly enhances repair efficiency and fidelity [7].
  • Double-Strand Break (DSB) Resection: EXO1 processes DNA ends to generate 3’ ssDNA overhangs, essential for initiating homologous recombination (HR). Its resection length and processivity are modulated by replication protein A (RPA) to prevent excessive degradation [4].
  • Okazaki Fragment Maturation: Collaborating with FEN1, EXO1 trims 5’ flaps during lagging-strand synthesis, ensuring precise ligation of Okazaki fragments [7].

Table 1: Substrate Specificity of EXO1's Exonuclease Activity

DNA StructureActivity EfficiencyBiological ContextKey Regulators
Double-stranded DNA with 5' overhangsHighDSB end resectionRPA, BLM-DNA2 complex
Nicked DNAModerateMMR, BERMutSα/β, MutLα
RNA-DNA hybridsLow (RNase H activity)Ribonucleotide excision repairRPA, FEN1
Flap structures (<5 nt)ModerateOkazaki maturationFEN1, Pol δ

Structure-Specific Endonuclease Function in Replication

Beyond exonuclease activity, EXO1 cleaves specific DNA secondary structures:

  • Fork Regression Resolution: EXO1 resolves reversed replication forks by resecting nascent DNA strands, preventing fork collapse. This mirrors E. coli RecJ nuclease function and is crucial under replication stress [3].
  • 5’ Flap Processing: EXO1 cleaves 5’ flap structures (≤20 nucleotides) during strand displacement in DNA replication and long-patch base excision repair (BER). While less efficient than FEN1 on long flaps, EXO1 serves as a backup nuclease [7].
  • Gapped DNA Processing: In BRCA1-deficient cells treated with PARP inhibitors (PARPi), EXO1 resects the 5' end of ssDNA gaps independently of MRN-CtIP, expanding gaps and impeding repair—a mechanism exploitable therapeutically [5] [8].

Role in DNA Resection During Homologous Recombination [1] [4]

EXO1 is a primary mediator of DNA end resection during HR:

  • Meiotic Crossover Formation: EXO1 promotes the resolution of double Holliday junctions (dHJs) into crossovers by activating the MLH1-MLH3 (MutLγ) endonuclease. This requires EXO1's scaffolding function rather than its nuclease activity. EXO1 binds MutSγ (MSH4-MSH5) via a conserved W371 residue and MLH1 via its MIP motif, tethering them to DNA to facilitate MutLγ-mediated cleavage [1].
  • Mitotic DSB Repair: EXO1 resects broken DNA ends in S/G2 phases, generating RAD51-ssDNA filaments for strand invasion. Its recruitment is regulated by Cyclin F-mediated degradation to restrict resection to specific cell cycle stages [4] [8].

Protein Interaction Networks

EXO1 functions within elaborate protein complexes that regulate its localization, activity, and substrate specificity:

Interaction with MMR Complexes (MSH2, MLH1, PMS2) [1] [7]

EXO1 directly interfaces with core MMR factors:

  • MutSα (MSH2-MSH6)/MutSβ (MSH2-MSH3): These complexes recruit EXO1 to mismatch sites. MSH2 stabilizes EXO1 on DNA, enhancing its exonuclease processivity.
  • MutLα (MLH1-PMS2): EXO1 binds MLH1 via its conserved MIP motif (centered around I403). This interaction positions EXO1 for strand excision post-PMS2-mediated DNA nicking. Disrupting MIP reduces—but does not abolish—MMR, indicating auxiliary recruitment mechanisms [1].
  • PCNA: The replication clamp loads EXO1 onto DNA, boosting its exonuclease activity and coordinating repair with replication.

Table 2: EXO1 Protein Partners and Functional Consequences

Interacting Protein/ComplexInteraction Domain/MotifFunctional OutcomePathway
MLH1EXO1 MIP motif (I403 patch)MutLγ endonuclease activation; MMR strand excisionMeiotic resolution; MMR
MSH4EXO1 W371 residueMutSγ-MutLγ tethering to DNA; crossover formationMeiotic recombination
BLM-DNA2EXO1 N-terminal domainLong-range DSB resection; ssDNA gap expansionDSB repair; Replication stress
Cyclin FPhosphodegron motifsEXO1 ubiquitination and degradationCell cycle regulation
RECQ1/WRNHelicase domain stimulationEnhanced EXO1 exo/endonuclease activitiesReplication fork restart

Collaboration with Helicases (BLM, DNA2) in DSB Repair [4] [8]

EXO1 partners with RecQ helicases to process complex DNA structures:

  • DNA2-BLM/WRN Complex: In long-range resection, BLM (Bloom syndrome helicase) or WRN (Werner syndrome helicase) unwind dsDNA, enabling EXO1 or DNA2 to degrade the 5’ strand. EXO1 and DNA2 act redundantly, with EXO1 preferentially resecting protein-bound DNA.
  • ssDNA Gap Expansion: In PARPi-treated BRCA1-deficient cells, EXO1 and DNA2 resect the 5’ ends of ssDNA gaps bidirectionally alongside MRN-CtIP (3’→5’ resection). This expansion creates toxic gaps that impede repair, driving synthetic lethality [5] [8].
  • Replication Fork Remodeling: RECQ1 and WRN helicases stimulate EXO1’s exo- and endonucleolytic activities on fork structures, facilitating stalled fork restart and preventing illegitimate recombination [7].

Coordination with Cell Cycle Regulators (Cyclin F, SCF Complexes) [2] [5]

EXO1 activity is tightly controlled across the cell cycle:

  • SCF Cyclin F-Mediated Degradation: Cyclin F (an F-box protein) targets phosphorylated EXO1 for ubiquitination and proteasomal degradation in G1. This confines EXO1-mediated resection to S/G2 phases when sister chromatids are available for HR [8].
  • ATR/ATM Phosphorylation: DNA damage kinases phosphorylate EXO1 to suppress its nuclease activity, preventing excessive resection. This fine-tunes HR efficiency and directs repair toward non-homologous end joining (NHEJ) when appropriate.
  • Checkpoint Control: EXO1 contributes to ATR activation by expanding RPA-coated ssDNA at stalled forks or DSBs, linking resection to checkpoint signaling.

Properties

CAS Number

461681-88-9

Product Name

Exo1

IUPAC Name

methyl 2-[(4-fluorobenzoyl)amino]benzoate

Molecular Formula

C15H12FNO3

Molecular Weight

273.26 g/mol

InChI

InChI=1S/C15H12FNO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18)

InChI Key

KIAPWMKFHIKQOZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F

Solubility

0.6 [ug/mL]

Synonyms

2-(4-fluorobenzoylamino)benzoic acid methyl ester
Exo1 compound

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F

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